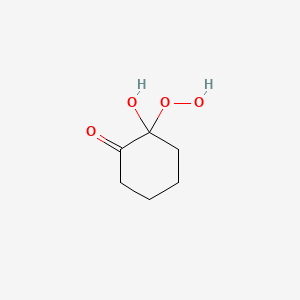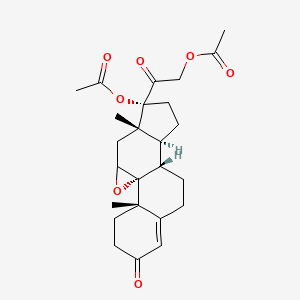
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound with a complex structure. It belongs to the class of epoxy steroids, characterized by the presence of an epoxy group attached to the steroid backbone. This compound has significant importance in various fields, including medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione, followed by acetylation to introduce the diacetate groups. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acetic anhydride for the acetylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-: Similar structure but with hydroxyl groups instead of acetyl groups.
3,20-Dioxopregn-4-ene-6-beta,11-alpha-diyl diacetate: Another epoxy steroid with different substitution patterns.
11-alpha-Hydroxyprogesterone Acetate: A related compound with an acetoxy group at the 11-alpha position.
Uniqueness
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is unique due to its specific epoxy and diacetate functional groups, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
85707-50-2 |
|---|---|
Formule moléculaire |
C25H32O7 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[2-[(1R,2S,10S,11S,14R,15S)-14-acetyloxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H32O7/c1-14(26)30-13-20(29)24(31-15(2)27)10-8-18-19-6-5-16-11-17(28)7-9-22(16,3)25(19)21(32-25)12-23(18,24)4/h11,18-19,21H,5-10,12-13H2,1-4H3/t18-,19-,21?,22-,23-,24-,25-/m0/s1 |
Clé InChI |
KTBVZEHMYQSTLH-NXAKBCFPSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



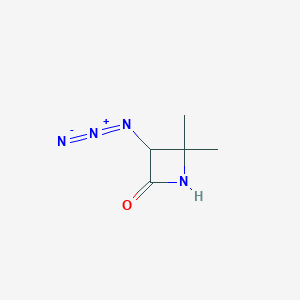
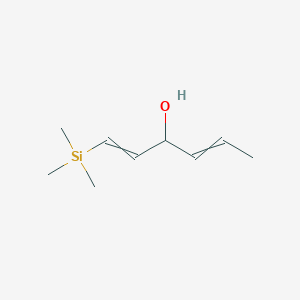
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)

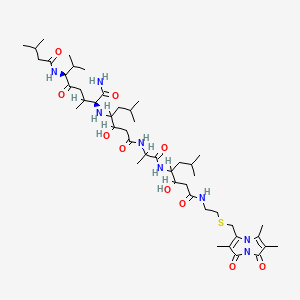
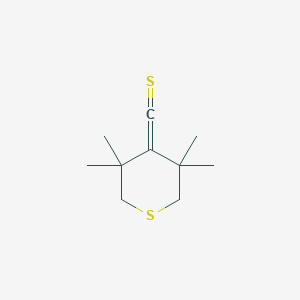

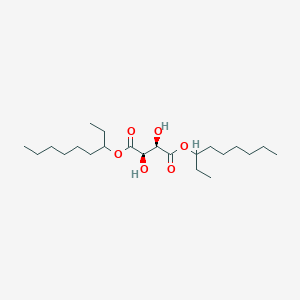

![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
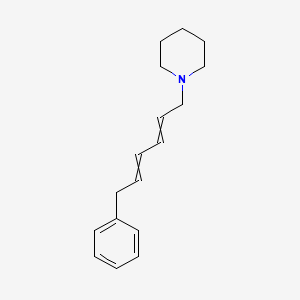
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
